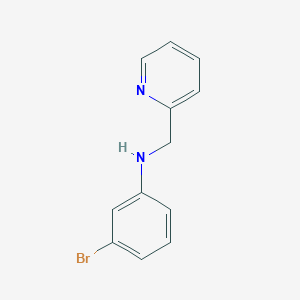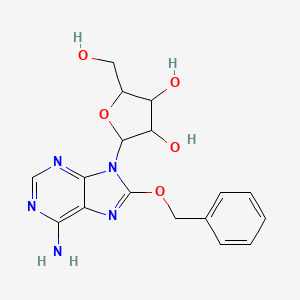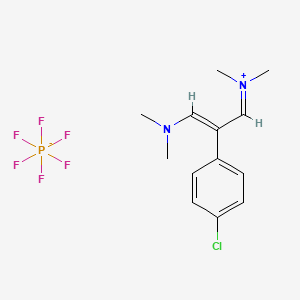
Z-Asp-Glu-Val-Asp-chloromethylketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Asp-Glu-Val-Asp-chloromethylketone is a synthetic peptide inhibitor known for its role in inhibiting caspase-3, an enzyme involved in the execution phase of cell apoptosis. This compound is widely used in biochemical research to study apoptosis and related cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Asp-Glu-Val-Asp-chloromethylketone typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Z-Asp-Glu-Val-Asp-chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, particularly cysteine residues.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like thiols or amines.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions using reagents like hydrogen peroxide or sodium borohydride.
Major Products
The major products formed from these reactions are covalently modified proteins, where the chloromethylketone group has reacted with nucleophilic sites on the target proteins.
Wissenschaftliche Forschungsanwendungen
Z-Asp-Glu-Val-Asp-chloromethylketone is extensively used in scientific research, particularly in the fields of:
Biochemistry: To study the mechanisms of apoptosis and the role of caspase-3.
Cell Biology: To investigate cell death pathways and their regulation.
Medicine: As a tool to understand diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.
Industry: In the development of apoptosis assays and screening of potential therapeutic agents.
Wirkmechanismus
Z-Asp-Glu-Val-Asp-chloromethylketone exerts its effects by covalently binding to the active site cysteine of caspase-3. This binding inhibits the enzyme’s activity, preventing the cleavage of its substrates and thereby blocking the apoptotic process. The molecular target is the active site of caspase-3, and the pathway involved is the intrinsic apoptosis pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-Asp-Glu-Val-Asp-fluoromethylketone: Another caspase-3 inhibitor with a fluoromethylketone group.
Z-Asp-Glu-Val-Asp-aldehyde: A reversible inhibitor of caspase-3.
Z-Asp-Glu-Val-Asp-bromomethylketone: Similar to the chloromethylketone but with a bromine atom.
Uniqueness
Z-Asp-Glu-Val-Asp-chloromethylketone is unique due to its irreversible inhibition of caspase-3, making it a powerful tool for studying long-term effects of caspase inhibition. Its chloromethylketone group is highly reactive, ensuring strong and specific binding to the target enzyme.
Eigenschaften
Molekularformel |
C27H35ClN4O12 |
|---|---|
Molekulargewicht |
643.0 g/mol |
IUPAC-Name |
5-[[1-[(1-carboxy-4-chloro-3-oxobutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H35ClN4O12/c1-14(2)23(26(42)30-17(10-21(36)37)19(33)12-28)32-24(40)16(8-9-20(34)35)29-25(41)18(11-22(38)39)31-27(43)44-13-15-6-4-3-5-7-15/h3-7,14,16-18,23H,8-13H2,1-2H3,(H,29,41)(H,30,42)(H,31,43)(H,32,40)(H,34,35)(H,36,37)(H,38,39) |
InChI-Schlüssel |
GRXANEWUMQJHCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




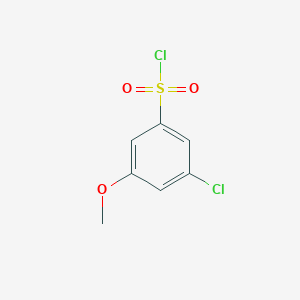
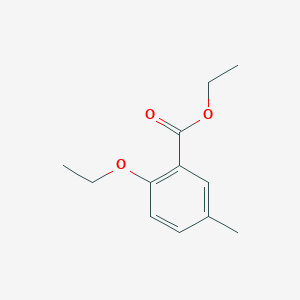
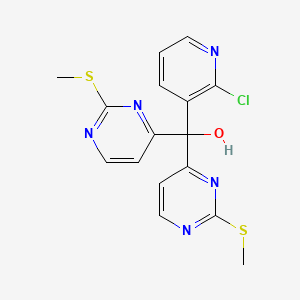
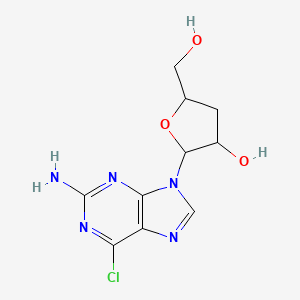

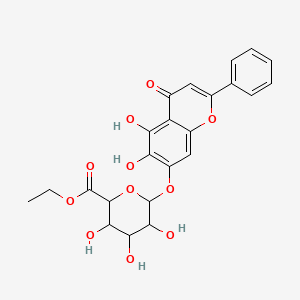
![5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12096572.png)
![(2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12096583.png)
